k-毒毛旋花苷

描述

Synthesis Analysis

The synthesis of k-Strophanthoside and related compounds often involves complex organic reactions. For example, the synthesis of strophanthidin 3-[1-14C] bromoacetate, a derivative used for affinity labeling of the cardiotonic steroid site, demonstrates the intricate steps involved in producing variants of k-Strophanthoside for research purposes (Ruoho, Meitner, & Hokin, 1969). Additionally, a partial synthesis approach has been described to produce k-strophanthin-β, highlighting the synthetic versatility of compounds within this family (Chernobai, 1965).

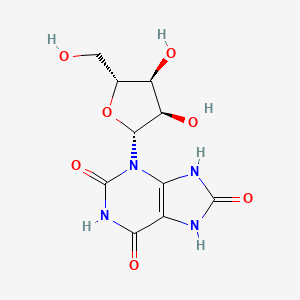

Molecular Structure Analysis

The molecular structure of k-Strophanthoside and its analogs has been extensively studied using techniques like LC-ESI-MS/MS. This method allows for the characterization of the cardenolides present in strophanthin-K, identifying six different cardiac glycosides, including k-strophanthoside itself (Grosa, Allegrone, & Del Grosso, 2005). Such detailed analysis sheds light on the complex nature of these compounds and their potential biological activities.

Chemical Reactions and Properties

k-Strophanthoside undergoes various chemical reactions, especially under forced degradation conditions. These reactions include the formation of k-strophanthidin (the aglycone part of strophanthin-K glycosides) in acidic conditions and the hydrolysis of the unsaturated 17beta-lactones in basic conditions, demonstrating its chemical reactivity and stability under different environmental conditions (Grosa, Allegrone, & Del Grosso, 2005).

Physical Properties Analysis

The physical properties of k-Strophanthoside, such as solubility, melting point, and molecular weight, are crucial for its application in research and potential therapeutic uses. While specific studies focusing solely on these aspects were not identified in this search, the characterization techniques mentioned above indirectly provide insights into the physical behavior of this compound.

Chemical Properties Analysis

The chemical properties of k-Strophanthoside, including its reactivity with other chemical entities and stability under various conditions, are essential for understanding its mechanism of action and potential applications. The studies highlighted offer a glimpse into the complex chemistry of k-Strophanthoside and its derivatives, paving the way for further research into their potential uses beyond their traditional roles.

- LC-ESI-MS/MS characterization of strophanthin-K (Grosa, Allegrone, & Del Grosso, 2005).

- Studies on the synthesis of strophanthidin derivatives for affinity labeling (Ruoho, Meitner, & Hokin, 1969).

- A partial synthesis of k-strophanthin-β (Chernobai, 1965).

科学研究应用

心脏病学

“k-毒毛旋花苷”是一种心脏苷,已被广泛用于心脏病学中治疗心脏功能不全 {svg_1}. 从毒毛旋花子中提取的纯化的总心脏苷,其中包括“k-毒毛旋花苷”,被用作名为毒毛旋花苷K的注射溶液 {svg_2}.

药理学

“k-毒毛旋花苷”的药理特性已被研究。它已在与之相关的植物A. chrysocyathus和A. sibiricus的提取物中被发现 {svg_3}. 这些提取物已被研究其潜在的药用价值 {svg_4}.

生物化学

“k-毒毛旋花苷”是一种复杂的生物化学化合物。 它是一种甾体苷,具体来说是强心苷 {svg_5}. 强心苷是一种心脏苷,其对心脏功能的影响已被研究 {svg_6}.

植物学

“k-毒毛旋花苷”存在于毒毛旋花植物的种子中 {svg_7}. 这种植物是来自热带东非的一种灌木藤 {svg_8}. 这种植物的种子是心脏苷(包括“k-毒毛旋花苷”)的重要来源 {svg_9}.

光谱学

“k-毒毛旋花苷”已使用光谱方法进行了研究 {svg_10}. 光谱学是一种用于研究光与物质相互作用的技术,可以提供有关“k-毒毛旋花苷”等化合物的结构和性质的详细信息 {svg_11}.

有机化学

“k-毒毛旋花苷”是一种具有复杂结构的有机化合物 {svg_12}. 它一直是有机化学研究的主题,研究重点在于其结构及其反应机制 {svg_13}.

作用机制

Target of Action

The primary target of k-Strophanthoside is the Na+/K+ ATPase membrane protein found in muscle tissue, particularly in the heart . This protein plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes.

Mode of Action

k-Strophanthoside, a cardiac glycoside, works by inhibiting the Na+/K+ ATPase. This inhibition disrupts the ion balance within the cell, leading to an increase in intracellular sodium concentration . This change in ion concentration can affect various cellular processes, including muscle contraction.

Biochemical Pathways

The inhibition of Na+/K+ ATPase by k-Strophanthoside leads to an increase in intracellular sodium concentration. This increase disrupts the sodium-calcium exchanger, leading to an accumulation of calcium ions within the cell . The elevated calcium levels can then enhance the contractile force of the cardiac muscle, a process known as positive inotropy.

Pharmacokinetics

k-Strophanthoside is absorbed at 16% of the given dose. After intravenous injection, 73% of the given dose is excreted by the kidneys with a half-life of elimination of 99 hours. About 70% is excreted as the unchanged drug, and the remaining 30% as various metabolites .

Result of Action

The result of k-Strophanthoside’s action is an increased force of cardiac muscle contraction due to the elevated intracellular calcium levels . This can also lead to calcium overload, diastolic dysfunction, arrhythmias, and ultimately to heart failure and death .

Action Environment

The action of k-Strophanthoside can be influenced by various environmental factors. For instance, renal function can affect the elimination of the drug, with impaired renal function potentially leading to drug accumulation and toxicity. Additionally, the presence of other drugs can impact the action of k-Strophanthoside, potentially leading to drug-drug interactions .

安全和危害

K-Strophanthoside is classified as Acute toxicity - Category 2, both Oral and Dermal, and Acute toxicity - Category 1, Inhalation . It is fatal if swallowed, in contact with skin, or inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

未来方向

While k-Strophanthoside has been studied for its cardiovascular effects, most plants within the 32 species have not been comprehensively studied . Further clinical evaluation of their cardiovascular activity and toxicity should be conducted after addressing the problem of the rapidly decreasing resources .

属性

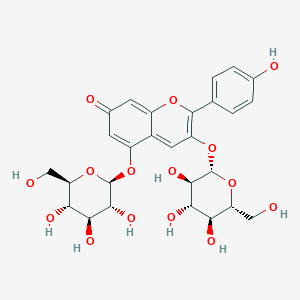

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H64O19/c1-19-36(61-38-35(51)33(49)31(47)27(60-38)17-56-37-34(50)32(48)30(46)26(15-43)59-37)25(54-3)13-29(57-19)58-21-4-9-40(18-44)23-5-8-39(2)22(20-12-28(45)55-16-20)7-11-42(39,53)24(23)6-10-41(40,52)14-21/h12,18-19,21-27,29-38,43,46-53H,4-11,13-17H2,1-3H3/t19-,21+,22-,23+,24-,25+,26-,27-,29+,30-,31-,32+,33+,34-,35-,36-,37-,38+,39-,40+,41+,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILGYKHFZXQALF-FBPIOBPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H64O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60954919 | |

| Record name | k-Strophanthoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

872.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33279-57-1 | |

| Record name | k-Strophanthoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33279-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | k-Strophanthoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033279571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | k-Strophanthoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,5β)-3-[(O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | K-STROPHANTHOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8141H9654J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8S,9S,10R,11S,13S,14S,17R)-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1200463.png)